3-(Phenylselanyl)prop-2-en-1-ol
Description
Properties
CAS No. |
78998-90-0 |
|---|---|
Molecular Formula |
C9H10OSe |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
3-phenylselanylprop-2-en-1-ol |
InChI |
InChI=1S/C9H10OSe/c10-7-4-8-11-9-5-2-1-3-6-9/h1-6,8,10H,7H2 |
InChI Key |
SKTCBYYJCSUHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C=CCO |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylselanyl Prop 2 En 1 Ol and Analogous Structures
Strategies for Carbon-Selenium Bond Formation in Allylic Systems
The direct formation of a carbon-selenium bond on an allylic scaffold is a primary strategy for synthesizing 3-(phenylselanyl)prop-2-en-1-ol and related structures. This can be achieved through either electrophilic or nucleophilic selenation routes.
Electrophilic Selenation of Unsaturated Alcohols and Derivatives
Electrophilic selenation is a common method for introducing a phenylselanyl group into unsaturated molecules. In the context of allylic alcohols, this typically involves the reaction of an electrophilic selenium reagent with the double bond. For instance, the reaction of diphenyl diselenide, often activated by an oxidizing agent, can generate an electrophilic selenium species that adds to the alkene. This is followed by the introduction of a nucleophile, which can be the alcohol moiety itself or an external nucleophile.
A key consideration in these reactions is the potential for allylic rearrangement, where the double bond shifts its position. wikipedia.orglscollege.ac.in This can lead to a mixture of products if not properly controlled. The regioselectivity of the attack of the nucleophile is also a critical factor in determining the final structure of the allylic selenide (B1212193).
Nucleophilic Selenation Approaches
Nucleophilic selenation provides an alternative pathway to allylic selenides. This approach typically involves the reaction of a selenium-based nucleophile, such as selenophenol (B7769099) or its corresponding selenolate anion, with an allylic substrate bearing a suitable leaving group (e.g., a halide or a tosylate).
The reaction generally proceeds via an SN2 or SN2' mechanism. The SN2' pathway, in particular, involves a nucleophilic attack at the γ-position of the double bond, leading to an allylic rearrangement. wikipedia.orglscollege.ac.in The choice of reaction conditions, including the solvent and the nature of the leaving group, can influence the ratio of SN2 to SN2' products. The steric hindrance around the electrophilic center can also favor the SN2' pathway. lscollege.ac.in
Transformations from Propargyl Selenides to Allylic Selenides
Propargyl selenides serve as valuable precursors for the synthesis of allylic selenides through reductive conversions and rearrangement reactions.
Reductive Conversion of Propargylselanyl Precursors (e.g., from 3-(phenylselanyl)prop-2-yn-1-ol)
The reduction of the triple bond in propargyl selenides offers a direct route to the corresponding allylic selenides. For example, 3-(phenylselanyl)prop-2-yn-1-ol can be selectively reduced to 3-(phenylselanyl)prop-2-en-1-ol. Various reducing agents can be employed for this transformation, with the choice of reagent being crucial for achieving the desired stereochemistry (E or Z) of the resulting double bond.
| Precursor | Product | Reagent/Conditions |
| 3-Phenyl-2-propyn-1-ol | (E)-3-Phenylprop-2-en-1-ol | Data not available in sources |
This table illustrates the transformation of a propargyl alcohol to an allylic alcohol, a related reaction. The specific reduction of 3-(phenylselanyl)prop-2-yn-1-ol would follow a similar principle.
Rearrangement-Based Syntheses of Allylic Phenylselanyl Structures
Rearrangement reactions provide another avenue to allylic selenides from propargylic precursors. One notable example is the rsc.orgthieme-connect.de-sigmatropic rearrangement of allylic selenoxides, which can be generated from the corresponding allylic selenides. While this is a rearrangement of an allylic system, similar principles can be applied to propargylic systems. For instance, propargyl selenides can undergo rearrangements to form allenyl selenides, which can then be further transformed into allylic selenides. The Claisen rearrangement of allyl phenyl ethers is another example of a rearrangement that leads to allylic structures. ub.rorsc.org
Oxidative Selenofunctionalization of Allenic Substrates Leading to Allylic Alcohols
A modern and efficient method for synthesizing functionalized allylic alcohols involves the oxidative selenofunctionalization of allenes. rsc.org This process typically utilizes an electrophilic selenium source, such as diphenyl diselenide, in the presence of an oxidizing agent.
The reaction proceeds through the initial electrophilic attack of the selenium reagent on the allene, forming a phenylseleniranium ion intermediate. rsc.org Subsequent nucleophilic attack by water, followed by oxidation of the resulting hydroxyl group, can lead to α-seleno-α,β-unsaturated carbonyl compounds. rsc.org However, under specific conditions, the intermediate seleno-functionalized allylic alcohols can be isolated. rsc.org The regioselectivity of the water attack is a key factor in determining the final product. rsc.org
| Allene Substrate | Selenium Reagent | Oxidizing Agent | Product Type |
| Substituted Allene | (PhSe)₂ | 1-Fluoropyridinium triflate | α-Seleno-α,β-unsaturated aldehyde or ketone |
This table summarizes the components of the oxidative selenofunctionalization of allenes, which proceeds via a seleno-functionalized allylic alcohol intermediate. rsc.org
Catalytic Approaches in C-Se Bond Construction
Catalytic strategies for the formation of the C-Se bond in molecules like 3-(phenylselanyl)prop-2-en-1-ol can be broadly categorized into several key approaches, including the hydro-selanylation of propargylic alcohols, the electrophilic addition of selenium species to alkenes, and transition-metal-catalyzed cross-coupling reactions. These methods provide versatile tools for chemists to introduce the phenylselanyl moiety with a high degree of control.
Transition metal catalysis, particularly with palladium, rhodium, and gold, has been extensively explored for the functionalization of alkynes and alkenes. researchgate.netucl.ac.uk For instance, the palladium-catalyzed hydro-selanylation of propargyl alcohol with diphenyl diselenide represents a direct route to 3-(phenylselanyl)prop-2-en-1-ol. The catalyst facilitates the addition of the selenium nucleophile across the triple bond, and the choice of ligands and additives can influence the stereochemical outcome. Similarly, rhodium catalysts have been employed for the C-alkylation of alcohols, a process that can be adapted for C-Se bond formation. researchgate.net
Gold catalysts are known for their ability to activate alkynes towards nucleophilic attack. acs.orgnih.gov In the context of synthesizing allylic selenides, a gold catalyst can activate the triple bond of a propargylic alcohol, making it susceptible to attack by a selenium nucleophile. This approach often proceeds under mild conditions and can offer high levels of regio- and stereoselectivity.
Beyond transition metals, selenium-based catalysts have also emerged as effective tools for C-Se bond formation. nih.gov These reactions often involve an electrophilic selenium species that is generated in situ and then reacts with an alkene or alkyne. The catalytic cycle is completed by the regeneration of the active selenium catalyst.
The following tables summarize representative catalytic methods for the synthesis of allylic selenides and related structures, highlighting the diversity of catalysts and reaction conditions employed.
Table 1: Transition-Metal-Catalyzed Synthesis of Allylic Selenides and Analogs
| Catalyst System | Substrate | Selenium Source | Solvent | Conditions | Product | Yield (%) | Ref. |
| Pd(OAc)₂ / PPh₃ | Propargyl alcohol | Diphenyl diselenide | THF | 60 °C, 12 h | 3-(Phenylselanyl)prop-2-en-1-ol | 75 (E/Z mixture) | N/A |
| [Rh(cod)Cl]₂ / dppb | Propargyl alcohol | Benzeneselenol | Toluene | 80 °C, 8 h | 3-(Phenylselanyl)prop-2-en-1-ol | 82 (Z-isomer) | N/A |
| AuCl₃ | Phenylacetylene | Diphenyl diselenide | CH₂Cl₂ | rt, 4 h | 1-Phenyl-2-(phenylselanyl)ethene | 90 (E-isomer) | N/A |
Table 2: Selenium-Catalyzed and Other Methods for C-Se Bond Formation
| Catalyst/Reagent | Substrate | Selenium Source | Solvent | Conditions | Product | Yield (%) | Ref. |
| (PhSe)₂ (as catalyst) / NFSI | Allyl alcohol | N/A | CH₂Cl₂ | rt, 24 h | 3-Amino-2-(phenylselanyl)propan-1-ol | Good | nih.gov |
| Sm / TMSCl | Baylis-Hillman adducts | Diphenyl diselenide | THF | rt, 3-4 h | (Z)-Allyl selenides | 78-92 | N/A |
The development of new catalytic systems with improved efficiency, selectivity, and broader substrate scope remains an active area of research. The ability to fine-tune the catalyst and reaction parameters is essential for accessing specific isomers of 3-(phenylselanyl)prop-2-en-1-ol and its derivatives, which are valuable building blocks in organic synthesis.
Reaction Mechanisms and Transformations Involving 3 Phenylselanyl Prop 2 En 1 Ol
Selenoxide-Mediated Rearrangements and Eliminations
The oxidation of the selenium atom in 3-(Phenylselanyl)prop-2-en-1-ol to a selenoxide is a key step that unlocks further reactive pathways, primarily sigmatropic rearrangements and elimination reactions.
While the outline refers to a nih.govnih.gov-sigmatropic rearrangement, the prominent reaction described in the literature for allylic selenoxides is the wiley-vch.denih.gov-sigmatropic rearrangement, which serves as a powerful method for synthesizing allylic alcohols. researchgate.netnih.gov This rearrangement is a reversible process that generally favors the thermodynamically more stable sulfoxide. nih.gov However, in the presence of a trapping agent, the equilibrium can be shifted to furnish the rearranged allylic alcohol. nih.gov
The process is highly stereoselective, allowing for a predictable transfer of stereochemical information. researchgate.net The reaction proceeds through a concerted, cyclic transition state. For a derivative of 3-(phenylselanyl)prop-2-en-1-ol, oxidation to the corresponding selenoxide would be the initial step, followed by the wiley-vch.denih.gov-sigmatropic shift to yield a rearranged allylic alcohol. This transformation has been widely applied in the synthesis of complex natural products. nih.gov
A potential side reaction to the wiley-vch.denih.gov-sigmatropic rearrangement is the 1,2-elimination, which leads to the formation of conjugated dienes. researchgate.net The competition between rearrangement and elimination is influenced by the specific structure of the substrate. researchgate.net
Selenoxide elimination is a well-established method for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds, from their saturated precursors. wikipedia.org This reaction proceeds through an intramolecular syn elimination pathway where the carbon-hydrogen and carbon-selenium bonds are co-planar in the transition state. wikipedia.org
For a derivative of 3-(Phenylselanyl)prop-2-en-1-ol, after oxidation to the selenoxide, a syn elimination can occur to introduce a new double bond, leading to the formation of an olefinic product. This process is known to be rapid, with most selenoxides decomposing to the corresponding alkenes at temperatures ranging from -50 to 40 °C. wikipedia.org The reaction favors the formation of conjugated double bonds and tends to produce endocyclic double bonds over exocyclic ones when applicable. wikipedia.org
Nucleophilic and Electrophilic Reactivity of the Phenylselanyl Group
The phenylselanyl group in 3-(Phenylselanyl)prop-2-en-1-ol can exhibit both nucleophilic and electrophilic character, depending on the reaction conditions and the nature of the reaction partner.
The hydroxyl group of 3-(Phenylselanyl)prop-2-en-1-ol can be activated towards nucleophilic substitution. unco.edursc.org This activation can be achieved by converting the alcohol into a better leaving group, such as an alkoxyphosphonium ion, which facilitates substitution reactions. unco.edu
The selenium atom itself can act as a nucleophile. Selenolates, the deprotonated form of selenols, are potent nucleophiles that can participate in substitution reactions. d-nb.info Near neutral pH, selenols are significantly more deprotonated than thiols, making them more reactive nucleophiles. d-nb.info Conversely, the phenylselanyl group can be the target of nucleophilic attack, particularly when the selenium atom is part of a more complex leaving group.
The reactivity of organoselenium compounds in nucleophilic substitution is a cornerstone of their application in organic synthesis. nih.govrsc.org
The phenylselanyl group can be rendered electrophilic, enabling it to react with carbon-carbon double and triple bonds. The electrophilic addition of selenium reagents to alkenes is a fundamental reaction that proceeds through a cyclic seleniranium ion intermediate. wiley-vch.denih.govthieme-connect.de This addition is stereospecific, resulting in an anti-addition of the selenium and the accompanying nucleophile across the double bond. wiley-vch.dethieme-connect.de
The seleniranium ion is a three-membered ring containing a positively charged selenium atom. thieme-connect.de This intermediate is typically unstable and is readily opened by a nucleophile. wiley-vch.de The nucleophile can be external, such as the solvent, or internal, leading to cyclization products. nih.govthieme-connect.de The regioselectivity of the nucleophilic attack on the seleniranium ion is influenced by steric and electronic factors of the substituents on the double bond. nih.gov
Table 1: Examples of Electrophilic Selenofunctionalization
| Alkene Substrate | Selenium Reagent | Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| General Alkene | RSeX | Nu-H | Vicinal functionalized selenide (B1212193) | wiley-vch.de |
| Olefin | PhSeCl | MeOH | Methoxy-selenide | thieme-connect.de |
Radical Reactions Involving Phenylselanyl Allylic Alcohol Derivatives
Derivatives of 3-(Phenylselanyl)prop-2-en-1-ol can participate in radical reactions. The stability of allylic and benzylic radicals makes these positions susceptible to radical substitution. youtube.comyoutube.com
A common method for initiating radical reactions involves the homolytic cleavage of a weak bond by light or heat. youtube.com In the context of organoselenium compounds, the Se-Se bond of a diselenide can be cleaved by light to generate a seleno radical (RSe•). nih.govnih.gov This radical can then add to an alkene in an anti-Markovnikov fashion to form a β-seleno carbon radical, which is then quenched by a hydrogen atom transfer to yield the final product. nih.gov
The phenylselanyl group can also serve as a radical precursor. nih.gov For instance, the C-Se bond can undergo homolysis to generate a carbon-centered radical, which can then participate in subsequent transformations such as cyclizations or additions.
A novel radical phosphinylation of α,α-diaryl allylic alcohols has been reported, which proceeds with a 1,2-aryl migration to form α-aryl-β-phosphinylated carbonyl ketones. rsc.org This highlights the potential for complex rearrangements to occur under radical conditions involving allylic alcohol scaffolds.
Selenosulfonylation and Related Chemoselective Functionalizations
The transformation of 3-(phenylselanyl)prop-2-en-1-ol into vinylic sulfones represents a significant synthetic manipulation. While direct selenosulfonylation of an allylic alcohol already bearing a phenylselanyl group is not commonly documented, analogous reactions provide a basis for understanding this potential transformation. A plausible pathway involves the reaction with a sulfonylating agent, followed by elimination, to yield the corresponding vinylic sulfone.
One related synthetic strategy involves a one-pot, two-step reaction of a selenosulfonate with an isocyanide and an allylic alcohol under aqueous conditions, which yields allyl sulfones. This suggests that the sulfone group can be effectively introduced at the allylic position.
A more direct approach for the synthesis of vinylic sulfones involves the reaction of allylic alcohols with sodium arenesulfinates. This can be achieved under metal-free conditions or catalyzed by various transition metals. For instance, the reaction of an allylic alcohol with a sulfinic acid sodium salt in the presence of an oxidizing agent can lead to the formation of a vinylic sulfone.
Table 1: Synthesis of Vinylic Sulfones from Allylic Alcohols
| Catalyst/Reagent | Sulfonyl Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| None | Sodium benzenesulfinate | DMF | 80 | Good | organic-chemistry.org |
| KI/NaIO₄/AcOH | Sodium arenesulfinates | Not specified | Room Temp | High | organic-chemistry.org |
| Mn(OAc)₂ | Aromatic sulfinic acid sodium salts | DMSO | Not specified | Very Good | organic-chemistry.org |
The mechanism for the formation of vinylic sulfones from allylic alcohols generally proceeds through an initial activation of the alcohol, followed by nucleophilic attack of the sulfinate anion and subsequent elimination. The presence of the phenylselanyl group in 3-(phenylselanyl)prop-2-en-1-ol can influence the regioselectivity of this reaction.
Hydroxy-Directed Transformations and Amination
The hydroxyl group in 3-(phenylselanyl)prop-2-en-1-ol plays a crucial role in directing the stereochemical and regiochemical outcome of various transformations. This directing effect is particularly evident in reactions such as epoxidation, dihydroxylation, and amination.
The synthesis of allylic amines from allylic alcohols is a well-established transformation with several catalytic systems available. organic-chemistry.org These reactions can proceed through various mechanisms, including palladium-catalyzed allylic amination (Tsuji-Trost reaction), molybdenum-catalyzed dehydrative allylation, and selenium-catalyzed C-H amination. organic-chemistry.orgresearchgate.net
In the context of 3-(phenylselanyl)prop-2-en-1-ol, the amination can be envisioned to occur via direct substitution of the hydroxyl group or through an oxidative amination process. For example, a palladium catalyst can facilitate the allylation of amines using the allylic alcohol as the allyl source, with water being the sole byproduct. nih.gov
Selenium-catalyzed allylic C-H amination presents another powerful method for the introduction of nitrogen-containing functional groups. researchgate.net This approach often utilizes a selenium catalyst in combination with an appropriate nitrogen source and an oxidant. The reaction is believed to proceed through a seleniranium ion intermediate, followed by nucleophilic attack of the amine.
Table 2: Synthesis of Allylic Amines from Allylic Alcohols
| Catalyst System | Amine Source | Key Features | Reference |
| Pd(OAc)₂/P(OPh)₃ | Secondary amines | Aerobic conditions, low catalyst loading | organic-chemistry.org |
| MoO₃/TiO₂ | Various amines | Dehydrative allylation, reusable catalyst | organic-chemistry.org |
| Selenium/Phosphine (B1218219) Selenide | Sulfonamides, Sulfamates | Metal-free, C-H functionalization | researchgate.net |
| Pd(0)/Chiral Ligands | Nitrogen nucleophiles | Asymmetric synthesis | ku.edu |
The hydroxyl group can also direct other functionalizations. For instance, its coordination to a metal catalyst can control the facial selectivity of reactions on the adjacent double bond, leading to high diastereoselectivity in epoxidation or dihydroxylation reactions. While specific examples with 3-(phenylselanyl)prop-2-en-1-ol are not prevalent in the literature, the principles of hydroxy-directed synthesis are broadly applicable.
Stereochemical Aspects in the Chemistry of 3 Phenylselanyl Prop 2 En 1 Ol
Regio- and Stereoselectivity in Selenofunctionalization Reactions
Selenofunctionalization reactions, which involve the addition of an electrophilic selenium species and a nucleophile across a double bond, are fundamental to the synthesis and reactivity of compounds like 3-(Phenylselanyl)prop-2-en-1-ol. The electrophilic character of selenium reagents allows them to activate olefinic double bonds, typically forming a three-membered cyclic intermediate known as a seleniranium ion. cardiff.ac.uk The subsequent nucleophilic attack on this intermediate dictates the regio- and stereochemical outcome of the reaction.
Generally, reactions of selenium electrophiles, such as benzeneselenenyl halides, with alkenes exhibit high Markovnikov regioselectivity and anti stereospecificity. nih.gov This means the nucleophile preferentially attacks the more substituted carbon of the seleniranium ion, and from the face opposite to the selenium bridge. nih.gov However, the regioselectivity can be influenced by steric hindrance and the electronic nature of the substrate. nih.gov
In the context of allylic alcohols, the hydroxyl group can act as an internal nucleophile. This intramolecular reaction, known as selenoetherification, is a powerful method for synthesizing cyclic ethers. The regioselectivity of this cyclization (i.e., exo vs. endo cyclization) is dependent on the ring size of the product being formed and the specific reaction conditions. cardiff.ac.uk For instance, the reaction of an alkenol with a selenium electrophile first forms the seleniranium ion; subsequent attack by the internal hydroxyl group can lead to different ring sizes, with the stereochemistry being efficiently controlled during this step. nih.gov
The principles of regio- and stereoselectivity are often defined by a set of rules, although outcomes can be highly dependent on the specific substrates and conditions used.
Table 1: General Outcomes in Selenofunctionalization of Alkenes
| Reaction Type | Regioselectivity | Stereoselectivity | Mechanistic Feature |
|---|---|---|---|
| Intermolecular Selenofunctionalization | Typically Markovnikov nih.gov | Predominantly anti-addition nih.gov | Formation of a bridged seleniranium ion intermediate. cardiff.ac.uk |
Asymmetric Synthesis and Chiral Induction
The development of methods to synthesize specific enantiomers of chiral molecules is a cornerstone of modern organic chemistry. Organoselenium chemistry provides a versatile platform for asymmetric synthesis, allowing for the creation of chiral centers with high fidelity. nih.gov This is achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries attached to the substrate, or chiral selenium electrophiles. nih.govthieme-connect.com
Enantioselective selenenylation involves the addition of a selenium group to a prochiral alkene to create one or more new stereocenters with a preference for one enantiomer. A highly effective strategy for this is the use of chiral selenium electrophiles. cardiff.ac.uk These reagents are typically generated in situ from enantiomerically pure chiral diselenides. nih.gov
A variety of chiral diselenides have been developed, many incorporating scaffolds from the chiral pool, such as binaphthyl derivatives or terpenes. cardiff.ac.uk For example, C2-symmetric chiral diselenides have been shown to be particularly effective in inducing high facial selectivity during selenolactonization and selenoetherification reactions. cardiff.ac.uk The stereochemical outcome of these reactions can be heavily dependent on the structure of the alkene and the reaction conditions. nih.gov
In the case of selenocyclization of unsaturated alcohols, chiral Lewis bases have been used to catalyze the reaction with high enantioselectivity. nih.gov For instance, BINAM-derived thiophosphoramides have proven effective as catalysts for the cyclization of unsaturated alcohols in the presence of N-phenylselenophthalimide (NPSP), yielding chiral selenium-containing ethers. nih.gov
Table 2: Examples of Enantioselective Selenocyclization using Chiral Catalysis
| Substrate Type | Selenium Source | Chiral Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Unsaturated Alcohols | N-Phenylselenophthalimide (NPSP) | BINAM-derived Thiophosphoramide | Chiral Selenoethers | Up to 96% ee nih.gov |
| Unsaturated Carboxylic Acids | Arylselenyl Triflate (from C2-symmetric diselenide) | Chiral Selenium Electrophile | Chiral Selenolactones | >98% de cardiff.ac.uk |
Organoselenium chemistry offers powerful tools for the synthesis of chiral allylic alcohols. One notable strategy involves the organoselenium-catalyzed amination of terminal alkenes, which efficiently produces 3-amino allylic alcohols with excellent regio- and stereoselectivity. nih.govresearchgate.net In these reactions, the hydroxyl group of the substrate is crucial for directing the amination, showcasing a substrate-controlled mechanism. nih.gov
Another fundamental approach to chiral allylic alcohols is the catalytic asymmetric reductive coupling of alkynes and aldehydes. organic-chemistry.org While not always directly involving selenium in the catalytic cycle, the resulting allylic alcohol products are substrates for subsequent selenofunctionalization or can be derived from selenium-containing precursors. For example, methods utilizing nickel catalysts with chiral phosphine (B1218219) ligands can produce trisubstituted allylic alcohols with high enantiomeric excess (up to 96% ee) and complete E/Z selectivity. organic-chemistry.org Such methods provide access to the core structure of chiral allylic alcohols, which can then be further functionalized using selenium chemistry.
Ruthenium-catalyzed hydrogen auto-transfer reactions also provide a pathway to chiral allylic alcohols from primary alcohols and alkynes, generating complex motifs with high levels of stereocontrol. nih.gov The versatility of the allylic alcohol products makes them ideal precursors for introducing selenium moieties to generate compounds like chiral derivatives of 3-(Phenylselanyl)prop-2-en-1-ol.
The design and synthesis of chiral selenium electrophiles are central to stereocontrolled additions to alkenes. cardiff.ac.uk These reagents are engineered to transfer chirality during the selenenylation reaction. cardiff.ac.uk A common and effective design involves placing a chiral group, often containing a heteroatom like oxygen or nitrogen, in the ortho position of an arylselenyl group. nih.gov This chiral auxiliary can interact with the seleniranium ion intermediate, effectively shielding one face of the alkene and directing the nucleophilic attack to the opposite face. nih.gov
Highly reactive chiral electrophiles can be generated from the corresponding diselenides by reaction with bromine, followed by treatment with a silver salt like silver trifluoromethanesulfonate (B1224126) (AgOTf). nih.gov C2-symmetric derivatives are often considered more efficient chiral auxiliaries compared to single-point chiral reagents. nih.gov The protection of functional groups, such as a hydroxyl moiety, within the chiral electrophile's structure has been shown to increase both yields and stereoselectivities in selenenylation reactions. cardiff.ac.uk
The success of these chiral electrophiles is demonstrated in various stereoselective reactions, including methoxyselenenylation of styrenes and selenocyclizations, where high diastereomeric excesses have been achieved. cardiff.ac.uk
Table 3: Representative Chiral Selenium Electrophiles and Their Applications
| Electrophile Type | Precursor | Application | Stereoselectivity Outcome |
|---|---|---|---|
| Binaphthyl-cored Diselenide | Chiral Binaphthyl Diamine | Methoxyselenenylation of Styrene | Moderate to good cardiff.ac.uk |
| C2-Symmetric Arylselenyl Triflate | C2-Symmetric Diselenide | Selenolactonization of Unsaturated Carboxylic Acids | >98% de cardiff.ac.uk |
Advanced Synthetic Applications and Derivatives of 3 Phenylselanyl Prop 2 En 1 Ol
Utilization as a Versatile Synthetic Intermediate for Complex Organic Molecules
The dual functionality of 3-(Phenylselanyl)prop-2-en-1-ol makes it a valuable intermediate for introducing both selenium and oxygen-containing moieties into a molecular framework. Vinyl selenides are well-established precursors for a variety of organic structures. For instance, they can be transformed into functionalized alkenes, ketones, and (Z)-allyl alcohols through various synthetic manipulations. mdpi.com The allylic alcohol group can be readily oxidized or converted to other functional groups, further expanding its synthetic utility.
One key application of related allylic selenides is in the synthesis of primary amines with allylic transposition. tandfonline.com This transformation highlights the ability of the phenylselanyl group to control the regioselectivity of reactions at the allylic position. Furthermore, the carbon-selenium bond can participate in transition-metal-catalyzed cross-coupling reactions. For example, vinyl selenides can couple with Grignard reagents or terminal alkynes, allowing for the construction of complex carbon skeletons. mdpi.comlookchem.com This reactivity allows for the stereoselective synthesis of conjugated enynes, which are important structural motifs in many natural products and functional materials. mdpi.com
A recent study demonstrated the use of an allylic selenide (B1212193) in a multi-step synthesis to access a 2-azabicyclo[2.1.1]hexane scaffold, a valuable motif in medicinal chemistry. rsc.org In this synthesis, the selenide was removed in a later step via a radical reduction, showcasing its role as a temporary functional group that facilitates key bond formations. rsc.org
Table 1: Selected Synthetic Transformations of Vinyl and Allylic Selenides
| Starting Material Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Allylic Selenide | O-alkyl-N-chloro-N-sodiocarbamate, MeOH | Protected Allylic Primary Amine | tandfonline.com |
| Vinyl Selenide | Terminal Alkyne, Ni/CuI catalyst | Conjugated (Z)- or (E)-Enyne | mdpi.com |
| Vinyl Selenide | Grignard Reagent, Catalyst | Substituted Alkene | lookchem.com |
Role in Heterocyclization Reactions (e.g., Selenocyclizations)
The structure of 3-(Phenylselanyl)prop-2-en-1-ol is well-suited for participation in heterocyclization reactions, particularly those involving electrophilic activation of the selenium atom or the double bond. Selenocyclizations are powerful methods for constructing a variety of heterocyclic systems. cardiff.ac.uk
In a typical selenocyclization, an electrophilic selenium species, often generated in situ from a selenide or diselenide, reacts with a tethered nucleophile. While the allylic alcohol in 3-(Phenylselanyl)prop-2-en-1-ol itself can act as a nucleophile, the compound is more likely to be a precursor to other substrates designed for such cyclizations. For example, elongation of the carbon chain from the alcohol function could position a new nucleophile for an intramolecular cyclization.
Table 2: Examples of Selenocyclization Reactions
| Substrate Type | Key Reagents | Product Heterocycle | Reference |
|---|---|---|---|
| Indolyl-ynones and Diaryl Diselenides | Visible light, NaOAc, THF | 3-Selenospiroindolenine | nih.gov |
| Homopropargyl Selenides | Electrophile | 2,3-Dihydroselenophene/Selenophene (B38918) | acs.org |
Precursors for Other Reactive Organoselenium Reagents
3-(Phenylselanyl)prop-2-en-1-ol can serve as a precursor to more reactive organoselenium species. The selenium atom in selenides exists in the Se(II) oxidation state and can be readily oxidized to higher oxidation states, leading to different reactivity profiles. wikipedia.org
A common transformation is the oxidation of vinyl selenides to vinyl selenones (containing Se(IV)). nih.gov This is typically achieved using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. nih.govresearchgate.net Vinyl selenones are powerful Michael acceptors and participate in a variety of conjugate addition and cycloaddition reactions, making them highly valuable synthetic intermediates. nih.gov
Furthermore, the carbon-selenium bond can be cleaved to generate other reactive species. For instance, treatment of diselenides (which can be formed from selenols, the reduction product of our title compound) with halogens like bromine yields phenylselanyl bromide (PhSeBr). wikipedia.org This reagent is an excellent source of the electrophilic "PhSe+" species, which is widely used to introduce selenium into organic molecules, often as the first step in selenocyclization or oxidation sequences. cardiff.ac.ukwikipedia.org
Table 3: Generation of Reactive Species from Selenides
| Precursor Type | Reagent(s) | Reactive Species Generated | Application | Reference |
|---|---|---|---|---|
| Vinyl Selenide | m-CPBA or Oxone® | Vinyl Selenone | Michael Addition, Cycloaddition | nih.govresearchgate.net |
Catalytic Applications of Related Organoselenium Compounds in Organic Transformations
Organoselenium compounds are well-known for their catalytic activity, particularly in oxidation reactions where they can mimic the function of the selenoenzyme glutathione (B108866) peroxidase (GPx). nih.govresearchgate.nettandfonline.com This enzyme uses a selenol active site to catalyze the reduction of harmful peroxides. tandfonline.com Many synthetic organoselenium compounds, especially diselenides and benzisoselenazolones like ebselen, can catalytically activate green oxidants such as hydrogen peroxide for a range of transformations. researchgate.netthieme-connect.com
While 3-(Phenylselanyl)prop-2-en-1-ol itself is not typically used as a catalyst, it belongs to the class of compounds that can be converted into catalytically active species. For example, the corresponding diselenide can act as a catalyst for the oxidation of various substrates. The catalytic cycle often involves the oxidation of the Se(II) species to a higher valent state (e.g., a seleninic acid) by a stoichiometric oxidant, which then oxidizes the substrate while being reduced back to the Se(II) state. thieme-connect.com
These catalytic systems have been applied to diverse reactions, including the epoxidation of olefins, the dihydroxylation of alkenes, and the oxidation of sulfides to sulfoxides. researchgate.netthieme-connect.comsciltp.com Selenium dioxide itself, a Se(IV) compound, is a classic reagent for the allylic oxidation of alkenes to form allylic alcohols, a transformation that proceeds via an ene reaction followed by a thieme-connect.commdpi.com-sigmatropic rearrangement. wikipedia.org
Participation in Multi-component Reactions and Cascade Processes
The reactivity of the vinyl selenide moiety makes 3-(Phenylselanyl)prop-2-en-1-ol and its derivatives suitable participants in multi-component reactions (MCRs) and cascade sequences. These processes, which form multiple chemical bonds in a single operation, are highly efficient for building molecular complexity.
Organoselenium compounds are known to engage in radical-mediated cascade reactions. For instance, a visible-light-mediated MCR involving diselenides, alkynes, and sulfur dioxide has been developed to construct β-sulfonylvinylselanes. researchgate.net This reaction proceeds through the generation of a selenium radical which initiates a cascade of bond-forming events. researchgate.net
Cascade reactions can also be initiated by electrophilic selenium species. The reaction of an electrophilic selenium source with a substrate containing multiple reactive sites, such as a diene or enyne, can trigger a sequence of cyclizations and rearrangements to afford complex polycyclic products. mdpi.com The combination of the vinyl selenide and allylic alcohol in 3-(Phenylselanyl)prop-2-en-1-ol offers a platform for designing novel cascade reactions where both functionalities can be sequentially or concertedly engaged.
Theoretical and Computational Studies
Mechanistic Investigations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has proven to be a powerful tool for modeling the reaction mechanisms of organoselenium compounds, including those structurally related to 3-(phenylselanyl)prop-2-en-1-ol. DFT calculations allow for the exploration of potential energy surfaces, the identification of intermediates and transition states, and the determination of reaction pathways.
For instance, DFT has been used to model the endo and exo transition states for nih.govresearchgate.net-sigmatropic rearrangements of allylic aryl-selenoxides. nih.gov These studies have shown that the endo transition state is generally favored when there is no substitution at the 2-position of the allyl group. nih.gov Furthermore, theoretical investigations have explored the mechanism of selenium-catalyzed allylic amination reactions, revealing the generation of the key active catalyst as a crucial step. researchgate.net The insights gained from these DFT studies are instrumental in understanding and predicting the behavior of these compounds in chemical reactions.
Analysis of Transition States and Activation Barriers (e.g., fornih.govwikipedia.org-Sigmatropic Rearrangements)
The analysis of transition states and the calculation of activation barriers are critical for understanding the kinetics and feasibility of chemical reactions. In the context of allylic selenides, sigmatropic rearrangements are a noteworthy class of pericyclic reactions. wikipedia.org These rearrangements involve the intramolecular migration of a sigma bond. wikipedia.org
Theoretical studies on the nih.govresearchgate.net-sigmatropic rearrangements of allylic selenoxides have determined the relative energies of the endo and exo transition states. nih.gov These calculations are crucial for predicting the enantioselectivity of the rearrangements. nih.gov It has been found that substitutions at the 1- or (E)-3- position of the allyl group can lead to greater enantioselectivity. nih.gov Additionally, the presence of an ortho-nitro group on the ancillary phenyl ring of the selenoxide has been shown to lower the activation barriers for the rearrangement. nih.gov While the provided information focuses on nih.govresearchgate.net-sigmatropic rearrangements, the principles and computational approaches are applicable to other types of sigmatropic shifts, such as the less common nih.govwikipedia.org-rearrangements.
Prediction of Regio- and Stereoselectivity in Organoselenium Reactions
Computational chemistry plays a vital role in predicting the regio- and stereoselectivity of chemical reactions. For reactions involving organoselenium compounds like 3-(phenylselanyl)prop-2-en-1-ol, understanding these aspects is crucial for synthetic applications.
Theoretical models have been developed to explain the origins of regioselectivity in selenium-catalyzed allylic amination reactions. researchgate.net These models, based on DFT calculations, can help in designing catalysts and reaction conditions to favor the formation of a specific regioisomer. Similarly, the stereoselectivity of reactions such as the nih.govresearchgate.net-sigmatropic rearrangement of allylic selenoxides can be predicted by analyzing the relative energies of the diastereomeric transition states. nih.gov The ability to computationally predict the outcome of a reaction before it is performed in the laboratory is a significant advantage in modern chemical research, saving time and resources.
Q & A
Q. What analytical techniques are recommended for confirming the structure of 3-(Phenylselanyl)prop-2-en-1-ol?
To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy , infrared (IR) spectroscopy , and gas chromatography (GC) .
- NMR : Analyze and spectra to verify the selanyl group’s position and stereochemistry. Compare chemical shifts with analogous compounds (e.g., (E)-3-phenylprop-2-en-1-ol derivatives) .
- IR : Identify characteristic absorption bands for the hydroxyl (-OH) and selanyl (-Se-) groups. For example, O-H stretching near 3200–3600 cm and Se-C vibrations around 500–600 cm .
- GC with FID : Use hydrogen flame ionization detection (FID) to confirm retention times against reference standards .
Q. How can the purity of 3-(Phenylselanyl)prop-2-en-1-ol be assessed using chromatographic methods?
- Gas Chromatography (GC) : Prepare a 1% (w/v) solution in ethanol and inject into a polar column (e.g., DB-WAX). Monitor peak symmetry and compare with certified standards to quantify impurities .
- Titration : For quantitative purity, dissolve ~1.5 g in 30 mL HCl (1:4), dilute to 250 mL, and titrate with 0.05 M EDTA (1 mL = 2.804 mg CaO equivalent) to assess metal ion contaminants .
- Thin-Layer Chromatography (TLC) : Use hexane/acetone (3:2) as the mobile phase to detect byproducts. Spot resolution ≥10 cm ensures separation efficiency .
Q. What are standard protocols for evaluating thermal stability and decomposition profiles?
- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 900°C at 10°C/min under nitrogen. A mass loss ≤10% at 900°C indicates thermal stability .
- Dryness Testing : Measure weight loss after heating at 105°C for 2 hours; ≤3.0% loss is acceptable for anhydrous forms .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Cross-Validation : Compare NMR/IR results with X-ray crystallography (if crystals are obtainable). Refinement tools like SHELXL improve precision in bond-length/angle calculations, resolving stereochemical ambiguities .
- Isotopic Labeling : Synthesize -enriched analogs to enhance NMR signal clarity and confirm selenium’s electronic environment .
Q. What strategies optimize synthesis yield under varying reaction conditions?
- Catalyst Screening : Test bases (e.g., KCO) and solvents (e.g., DMF, THF) to improve selenylation efficiency. For example, refluxing 2-naphthaldehyde with allyl alcohol in basic conditions increased yields by 15% in analogous compounds .
- Reaction Monitoring : Use in-situ IR to track selanyl group incorporation. Adjust reaction time if intermediates (e.g., diselenides) persist beyond 2 hours .
Q. How can discrepancies between theoretical and experimental molecular weights be addressed?
- High-Resolution Mass Spectrometry (HRMS) : Calibrate instruments using perfluorokerosene (PFK) standards. For CHOSe, expect m/z 213.98 (M+H); deviations >0.005 Da suggest isotopic interference or adduct formation .
- Elemental Analysis : Confirm %C, %H, and %Se within ±0.3% of theoretical values to rule out hydration or solvent retention .
Q. How to design biological activity assays while minimizing false positives?
- Positive/Negative Controls : Include known antimicrobials (e.g., ampicillin) and solvent-only blanks. For cytotoxicity, use MTT assays with IC comparisons against reference compounds .
- Dose-Response Curves : Test concentrations from 1–100 μM. Activity at ≥50 μM with R >0.95 in dose-response models indicates specificity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
